molecular formula C8H9BrFN B13553029 (S)-1-(2-Bromo-3-fluorophenyl)ethanamine

(S)-1-(2-Bromo-3-fluorophenyl)ethanamine

Katalognummer: B13553029
Molekulargewicht: 218.07 g/mol
InChI-Schlüssel: NHSCXWFOPYDLAV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Bromo-3-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Bromo-3-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanamines, while oxidation and reduction reactions modify the amine group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-Bromo-3-chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-1-(2-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in (S)-1-(2-Bromo-3-fluorophenyl)ethanamine may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Eigenschaften

Molekularformel

C8H9BrFN

Molekulargewicht

218.07 g/mol

IUPAC-Name

(1S)-1-(2-bromo-3-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI-Schlüssel

NHSCXWFOPYDLAV-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)F)Br)N

Kanonische SMILES

CC(C1=C(C(=CC=C1)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.